molecular formula C13H10ClNO3 B8741583 1-(Benzyloxy)-2-chloro-3-nitrobenzene CAS No. 80117-38-0

1-(Benzyloxy)-2-chloro-3-nitrobenzene

Cat. No.: B8741583
CAS No.: 80117-38-0
M. Wt: 263.67 g/mol
InChI Key: GLTLFMUDGDGJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-2-chloro-3-nitrobenzene is a substituted benzene derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 1, a chlorine atom at position 2, and a nitro group (-NO₂) at position 2.

The benzyloxy group enhances solubility in non-polar solvents and can act as a protecting group for hydroxyl functionalities in multistep syntheses. The electron-withdrawing nitro and chloro substituents likely influence its electronic properties, directing electrophilic substitution reactions to specific positions on the aromatic ring .

Properties

CAS No.

80117-38-0

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

2-chloro-1-nitro-3-phenylmethoxybenzene

InChI

InChI=1S/C13H10ClNO3/c14-13-11(15(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

GLTLFMUDGDGJFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

The following table summarizes key structural and functional differences between 1-(Benzyloxy)-2-chloro-3-nitrobenzene and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound -OCH₂C₆H₅ (1), -Cl (2), -NO₂ (3) C₁₃H₁₀ClNO₃ ~263.68* Potential intermediate in C–H activation [15, 16]
2-(Benzyloxy)-1-bromo-3-nitrobenzene -OCH₂C₆H₅ (2), -Br (1), -NO₂ (3) C₁₃H₁₀BrNO₃ 308.13 Research chemical for synthetic applications [15, 16]
1-(3-Chlorophenoxy)-2-nitrobenzene -OC₆H₄Cl (3), -NO₂ (2) C₁₂H₈ClNO₃ 249.65 Electron-deficient aromatic for coupling [13]
1-Chloro-2-methyl-3-nitrobenzene -Cl (1), -CH₃ (2), -NO₂ (3) C₇H₆ClNO₂ 171.58 X-ray-confirmed dihedral angle (38.81°) [6]
1-(3,3-Dichloroallyloxy)-2-nitrobenzene -OCH₂CCl₂ (3), -NO₂ (2) C₉H₇Cl₂NO₃ 260.07 Intermediate in phenanthrene synthesis [3, 4]

*Estimated based on analog 2-(Benzyloxy)-1-bromo-3-nitrobenzene (replacing Br with Cl reduces molecular weight by ~44.45 g/mol).

Key Observations:

Substituent Position and Reactivity: The position of the nitro group significantly impacts electronic effects. In this compound, the nitro group at position 3 creates a meta-directing effect, whereas analogs like 1-(3-chlorophenoxy)-2-nitrobenzene exhibit ortho-directing behavior due to the nitro group’s position .

Steric and Electronic Effects :

  • The benzyloxy group introduces steric bulk, which may hinder reactions at adjacent positions. For example, in 1-Chloro-2-methyl-3-nitrobenzene, the methyl group’s smaller size allows closer packing in the crystal lattice, as evidenced by a 38.81° dihedral angle between the nitro group and benzene ring .
  • The dichloroallyloxy group in 1-(3,3-Dichloroallyloxy)-2-nitrobenzene introduces additional steric and electronic complexity, facilitating its use in cyclization reactions to form phenanthrenes .

Applications: Compounds with nitro and halogen substituents are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic aromatic substitutions. The benzyloxy group in this compound may serve as a temporary protecting group in multistep syntheses . 1-(3-Chlorophenoxy)-2-nitrobenzene’s electron-deficient aromatic system makes it suitable for forming charge-transfer complexes or participating in Ullmann-type couplings .

Research Findings and Mechanistic Insights

  • Crystal Structure Analysis : X-ray studies of analogs like 1-Chloro-2-methyl-3-nitrobenzene reveal significant deviations from planarity (e.g., 38.81° dihedral angle for the nitro group), suggesting that steric interactions in this compound could similarly distort the aromatic ring, affecting reactivity .
  • Toxicity and Safety : Structurally similar compounds like 1-Chloro-2-nitrobenzene exhibit acute toxicity (H301, H311), implying that this compound may require stringent handling protocols .

Areas for Future Research :

  • Experimental determination of melting/boiling points and solubility.
  • Mechanistic studies on its reactivity in cross-coupling reactions.
  • Toxicity profiling to establish safe handling guidelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.